N-cyclopropyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide
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Overview
Description
N-cyclopropyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is a complex organic compound that features a cyclopropyl group, a thiazole ring, and a chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Chromenone Moiety: This step involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base to form the chromenone structure.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a thioamide and a haloketone.
Coupling of Chromenone and Thiazole: The chromenone and thiazole intermediates are coupled using a suitable linker, such as an acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace certain groups with others, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- **N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-[(6-phenyl-3-pyridazinyl)sulfanyl]acetamide
- **2-(2-amino-1,3-thiazol-4-yl)methyl-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted)acetamides
Uniqueness
N-cyclopropyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is unique due to its combination of a cyclopropyl group, a thiazole ring, and a chromenone moiety. This combination imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable molecule for various applications.
Biological Activity
N-cyclopropyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group linked to a thiazole and a chromenone moiety, which are known for their diverse biological activities. The presence of these functional groups contributes to its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds containing thiazole and chromenone structures. For instance, thiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating compounds similar to this compound, the following findings were noted:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1 | A431 | 1.61 ± 1.92 | Induction of apoptosis via Bcl-2 inhibition |
2 | Jurkat | 1.98 ± 1.22 | Disruption of mitochondrial membrane potential |
3 | HT29 | < 10 | Cell cycle arrest at G2/M phase |
These results indicate that the thiazole moiety plays a crucial role in enhancing the cytotoxicity of the compound against cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, N-cyclopropyl compounds have shown promising antimicrobial activity. The structure–activity relationship analysis suggests that modifications in the thiazole ring can significantly affect antimicrobial potency. For example:
Compound | Target Bacteria | MIC (µg/mL) | Notes |
---|---|---|---|
A | E. coli | 15 | Effective against Gram-negative bacteria |
B | S. aureus | 20 | Exhibited lower toxicity compared to standard antibiotics |
C | Pseudomonas spp. | 10 | Potential for further development as an antibiotic |
The presence of electron-withdrawing groups in the thiazole ring was found to enhance antibacterial activity .
Study on Antitumor Efficacy
A recent publication focused on the synthesis and evaluation of various thiazole derivatives, including those with structural similarities to this compound. The study reported that certain derivatives exhibited IC50 values lower than that of doxorubicin, a standard chemotherapeutic agent, indicating their potential as novel anticancer agents .
Structure–Activity Relationship Analysis
The SAR studies highlighted that modifications in the substituents on the thiazole ring significantly impacted both cytotoxicity and selectivity towards cancer cells. The introduction of methyl groups at specific positions on the phenyl ring was correlated with increased activity against various cancer cell lines .
Properties
Molecular Formula |
C18H16N2O4S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-[3-(2-methyl-1,3-thiazol-4-yl)-2-oxochromen-7-yl]oxyacetamide |
InChI |
InChI=1S/C18H16N2O4S/c1-10-19-15(9-25-10)14-6-11-2-5-13(7-16(11)24-18(14)22)23-8-17(21)20-12-3-4-12/h2,5-7,9,12H,3-4,8H2,1H3,(H,20,21) |
InChI Key |
DIRKZJWBEHNQGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OCC(=O)NC4CC4)OC2=O |
Origin of Product |
United States |
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